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Compound of Interest

Compound Name: 2,6-Dichloroaniline

Cat. No.: B118687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of the six isomers of

dichloroaniline (DCA). Dichloroanilines are important industrial intermediates, but their

structural similarity belies significant differences in their toxicological profiles. Understanding

these differences is crucial for risk assessment and the development of safer alternatives. This

document synthesizes available experimental data on various toxicity endpoints, details the

methodologies of key toxicological studies, and illustrates the primary mechanisms of toxicity.

Executive Summary
Dichloroaniline isomers exhibit a range of toxic effects, with the primary mechanism of acute

toxicity being the induction of methemoglobinemia.[1][2] The position of the chlorine atoms on

the aniline ring significantly influences the toxic potential of each isomer. Notably, 3,5-DCA is

recognized as the most potent nephrotoxicant among the isomers.[3] This guide presents a

detailed comparison of acute, chronic, genetic, and reproductive toxicity data to facilitate

informed decision-making in research and development.

Data Presentation: Comparative Toxicity Data of
Dichloroaniline Isomers
The following tables summarize the available quantitative toxicity data for the six dichloroaniline

isomers. It is important to note that there are significant data gaps for some isomers,
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particularly concerning chronic and reproductive toxicity.

Table 1: Acute Oral and Dermal Toxicity Data for Dichloroaniline Isomers in Rats

Isomer CAS Number
Oral LD50 (mg/kg
bw)

Dermal LD50
(mg/kg bw)

2,3-Dichloroaniline 608-27-5 940 - 2635[1] >2000

2,4-Dichloroaniline 554-00-7 3110[1] >2000

2,5-Dichloroaniline 95-82-9 1600 >2000

2,6-Dichloroaniline 608-31-1 Data not available Data not available

3,4-Dichloroaniline 95-76-1 470 - 880[1]
>1000 (rat), 300

(rabbit)[4]

3,5-Dichloroaniline 626-43-7 340 Data not available

Table 2: Chronic and Reproductive Toxicity Data (NOAEL/LOAEL) for Dichloroaniline Isomers
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Isomer Endpoint Species
NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day)

2,3-

Dichloroaniline
- -

Data not

available

Data not

available

2,4-

Dichloroaniline
Chronic (aquatic) D. magna 0.005 (NOEC) -

2,5-

Dichloroaniline

Sub-chronic (28-

day)
Rat 30[1] 150[1]

2,6-

Dichloroaniline
- -

Data not

available

Data not

available

3,4-

Dichloroaniline
Developmental Rat 25[1] 125[1]

Maternal Toxicity Rat 5[1][4] 25[1]

3,5-

Dichloroaniline
- -

Data not

available

Data not

available

Table 3: Genotoxicity of Dichloroaniline Isomers

Isomer Ames Test (OECD 471) In vivo Micronucleus Test

2,3-Dichloroaniline Data not available Data not available

2,4-Dichloroaniline Negative Data not available

2,5-Dichloroaniline Data not available Data not available

2,6-Dichloroaniline Data not available Data not available

3,4-Dichloroaniline Negative[4] Negative[1]

3,5-Dichloroaniline Data not available Data not available

Mechanisms of Toxicity
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The primary mechanism of acute toxicity for dichloroaniline isomers is the formation of

methemoglobin, which leads to a reduced oxygen-carrying capacity of the blood and can cause

cyanosis.[1][2] This is a result of the metabolic activation of the aniline group.

Metabolic Activation and Methemoglobin Formation
The metabolic pathway leading to methemoglobinemia involves the N-hydroxylation of the

aniline to form N-hydroxylamine metabolites. These metabolites can then be further oxidized to

nitroso compounds, which are potent oxidizing agents that convert hemoglobin to

methemoglobin.

Metabolic Pathway of Dichloroaniline Leading to Methemoglobinemia
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Caption: Metabolic activation of dichloroaniline to form methemoglobin.
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Experimental Protocols
The toxicity data presented in this guide are primarily based on studies following standardized

guidelines from the Organisation for Economic Co-operation and Development (OECD). Below

are summaries of the key experimental protocols.

Acute Oral Toxicity - OECD Test Guideline 401
This guideline details the procedure for determining the acute oral toxicity of a substance.[5]

Principle: The test substance is administered in a single dose by gavage to fasted animals.

The animals are observed for up to 14 days for signs of toxicity and mortality.[5]

Animal Species: The preferred species is the rat, typically using strains such as Wistar or

Sprague-Dawley.[5]

Vehicle: The substance is dissolved or suspended in a suitable vehicle. Aqueous solutions

are preferred, followed by solutions in oil (e.g., corn oil).[5]

Procedure:

Animals are fasted overnight before dosing.

The test substance is administered via oral gavage.

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes,

and behavior), and body weight changes over 14 days.

A necropsy is performed on all animals at the end of the study.

Endpoint: The primary endpoint is the LD50, the statistically derived dose that is expected to

cause death in 50% of the animals.
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Workflow for Acute Oral Toxicity Testing (OECD TG 401)
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Caption: A generalized workflow for an acute oral toxicity study.
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Bacterial Reverse Mutation Test - OECD Test Guideline
471
This in vitro test, commonly known as the Ames test, is used to assess the mutagenic potential

of a substance.[6]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that

are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). The

substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on

an amino acid-deficient medium.[6]

Metabolic Activation: The assay is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.[7][8]

Procedure:

The test substance is mixed with the bacterial culture and, in parallel experiments, with the

S9 mix.

The mixture is plated on a minimal agar medium.

Plates are incubated for 48-72 hours.

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies compared to the negative control.

Conclusion
The available data indicate that dichloroaniline isomers possess varying degrees of toxicity.

While acute toxicity is a common feature, primarily driven by methemoglobin formation, there

are notable differences in nephrotoxicity, with 3,5-DCA being the most potent. Significant data

gaps remain for several isomers, particularly concerning chronic and reproductive toxicity,

highlighting the need for further research to enable a complete comparative risk assessment.

The experimental protocols outlined in this guide provide a framework for generating the

necessary data to fill these gaps and to better understand the structure-toxicity relationships

within this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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